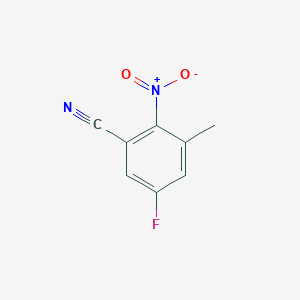

5-Fluoro-3-methyl-2-nitrobenzonitrile

Description

Overview of Halogenated Benzonitriles in Chemical Synthesis Research

Halogenated benzonitriles are a significant class of organic compounds that serve as fundamental building blocks in modern chemical synthesis. nbinno.com Their utility spans the creation of pharmaceuticals, agrochemicals, dyes, and advanced materials. nbinno.com The presence of a halogen atom on the benzonitrile (B105546) framework provides a reactive site for various transformations. Fluorine, in particular, possesses unique properties due to its high electronegativity and small size, which can influence the biological activity and metabolic stability of a final compound.

These compounds are particularly valued as precursors in a wide range of chemical reactions. The halogen can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities. Furthermore, halogenated benzonitriles are key substrates in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. The versatility of these molecules makes them indispensable tools for chemists aiming to construct complex molecular architectures. nbinno.com

Significance of Nitrile and Nitro Functional Groups in Aromatic Systems

The nitrile (-C≡N) and nitro (-NO₂) functional groups are powerful modulators of reactivity in aromatic systems. Both are strongly electron-withdrawing, a property that significantly influences the electron density of the benzene (B151609) ring to which they are attached. libretexts.org This electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution reactions, making such reactions more difficult to achieve compared to unsubstituted benzene. libretexts.org

Conversely, this electronic effect is highly advantageous for nucleophilic aromatic substitution (SNAr) reactions. By pulling electron density away from the ring, the nitrile and nitro groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the substitution of other groups, such as halogens. ossila.com

Beyond their influence on the aromatic ring's reactivity, both the nitrile and nitro groups are synthetically versatile. The nitro group can be readily reduced to an amine (-NH₂), providing a gateway to a vast array of further chemical transformations, including diazotization and amide bond formation. The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) or reduced to a primary amine (-CH₂NH₂), further expanding the synthetic possibilities. nbinno.com

Research Landscape of Fluoro-Methyl-Nitro-Substituted Benzonitriles

While specific research focused exclusively on 5-Fluoro-3-methyl-2-nitrobenzonitrile is not extensively documented in publicly available literature, the research landscape for similarly substituted benzonitriles is active and provides insight into its potential applications. Compounds with fluoro, methyl, and nitro substitutions are recognized as important intermediates, particularly in medicinal chemistry and materials science.

For instance, related compounds such as 2-fluoro-5-nitrobenzonitrile (B100134) are utilized as molecular scaffolds for synthesizing biologically active agents, including anti-tumor benzothiophene (B83047) derivatives. ossila.com The strategic placement of electron-withdrawing groups (fluorine, nitro, nitrile) makes these molecules ideal for controlled, sequential reactions. ossila.com Similarly, the synthesis of precursors like methyl 5-fluoro-2-methyl-3-nitrobenzoate highlights the established chemical pathways for creating this specific substitution pattern on a benzene ring, typically involving nitration of a fluorinated benzoic acid derivative followed by further functional group manipulations. chemicalbook.com

The collective research on these analogous structures suggests that fluoro-methyl-nitro-substituted benzonitriles are primarily valued as versatile intermediates. Their utility lies in providing a pre-functionalized aromatic core that allows for the systematic construction of target molecules with precisely controlled electronic and steric properties. The presence of the methyl group can also enhance thermal stability in certain material applications, such as in the development of emitters for organic light-emitting diodes (OLEDs).

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1395505-03-3 |

| Molecular Formula | C₈H₅FN₂O₂ |

| Molecular Weight | 180.14 g/mol |

| Appearance | (Predicted) Crystalline Solid |

| Solubility | (Predicted) Soluble in organic solvents like DMSO, Acetone |

Comparison of Related Benzonitrile Derivatives

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | 166.11 | 76-80 |

| 4-Fluoro-2-methylbenzonitrile | 147754-12-9 | 135.14 | 70-74 |

| 4-Fluoro-3-nitrobenzonitrile | 1009-35-4 | 166.11 | Not available |

Synthetic Methodologies and Route Design for this compound and Analogues

The synthesis of polysubstituted aromatic compounds such as this compound requires a strategic approach to control the regiochemistry of the substituent installation. The electronic properties of the methyl, fluoro, nitro, and nitrile groups, and their directing effects in electrophilic and nucleophilic aromatic substitution reactions, are critical considerations in designing a viable synthetic route. Direct, single-step functionalization of a simple benzene precursor is not feasible; therefore, a multi-step pathway is necessary, introducing the functional groups in a sequence that ensures the desired 1,2,3,5-substitution pattern.

**2.1. Direct Synthetic Approaches to this compound

The term "direct synthetic approaches" in this context refers to the final key transformations that assemble the target molecule from an advanced intermediate. The core challenge lies in the precise placement of the four different substituents on the benzene ring. The order of reactions is paramount. A plausible and convergent strategy involves the regioselective nitration of a pre-existing 3,5-disubstituted benzonitrile. For instance, starting with 3-fluoro-5-methylbenzonitrile, the directing effects of the existing groups can be leveraged to install the nitro group at the C2 position. The methyl group is an ortho, para-director, the fluorine atom is also an ortho, para-director, and the nitrile group is a meta-director. All three groups direct incoming electrophiles to the C2 position (among others), making this a promising site for nitration.

Alternative retrosynthetic analyses might consider the introduction of the nitrile or fluoro group at a later stage of the synthesis, each presenting its own set of advantages and challenges regarding reagent compatibility and regiochemical control.

Aromatic nitration is a foundational reaction in organic synthesis for the introduction of a nitro group (—NO₂) onto an aromatic ring. beilstein-journals.org The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the highly electrophilic nitronium ion (NO₂⁺) is the active species. beilstein-journals.org Achieving high regioselectivity in the nitration of a polysubstituted benzene ring is dependent on the electronic nature and steric hindrance of the substituents already present.

The most common and industrially significant method for aromatic nitration involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid, known as "mixed acid". beilstein-journals.orgrsc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.

The reaction for the synthesis of a related compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate, involves the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (-5 to 0°C). chemicalbook.com This demonstrates the feasibility of selectively nitrating a fluorinated and methylated aromatic ring. A patent for the production of 2-fluoro-3-nitrotoluene also utilizes a mixed acid system to nitrate o-fluorotoluene at 20 to 35°C. google.com The conditions must be carefully controlled to prevent over-nitration and the formation of undesired isomers.

Table 1: Conditions for Nitration of Aromatic Compounds with Mixed Acid Systems

| Starting Material | Nitrating Agent | Temperature | Product(s) | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-methylbenzoic acid | Conc. HNO₃ / Conc. H₂SO₄ | -5 to 0°C | 5-Fluoro-2-methyl-3-nitrobenzoic acid | chemicalbook.com |

| o-Fluorotoluene | Conc. HNO₃ / Conc. H₂SO₄ | 20 to 35°C | Mixture of 2-fluoro-5-nitrotoluene and 2-fluoro-3-nitrotoluene | google.com |

| Benzene | Fuming HNO₃ | - | Nitrobenzene | beilstein-journals.org |

For substrates that are deactivated towards electrophilic substitution, or to enhance reaction rates, more potent nitrating agents are required. Fuming nitric acid (nitric acid containing dissolved dinitrogen pentoxide) and oleum (fuming sulfuric acid, H₂SO₄ containing dissolved SO₃) can be used to generate a higher concentration of the nitronium ion. google.com These conditions are significantly harsher and increase the risk of oxidative side reactions and the formation of multiple nitrated products. The nitration of p-difluorobenzene has been achieved with fuming nitric acid in a continuous microreactor, yielding the product in just two minutes. soton.ac.uk Modern nitrating agents also include nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄) or nitronium hexafluorophosphate (NO₂PF₆), which are powerful electrophiles that can effect nitration under milder conditions compared to mixed acid. numberanalytics.comnumberanalytics.com

Traditional nitration using mixed acid poses significant environmental and safety concerns. rsc.org It involves highly corrosive and toxic reagents and generates large volumes of acidic waste, which is costly to neutralize and dispose of. rsc.org In response, significant research has been directed towards developing "green" nitration methodologies. These approaches aim to replace hazardous reagents, minimize waste, and improve energy efficiency.

Alternative nitrating systems include the use of metal nitrates, such as calcium nitrate (Ca(NO₃)₂) or copper(II) nitrate (Cu(NO₃)₂), often supported on solid catalysts like zeolites or clays. gordon.edutandfonline.com These methods can offer improved regioselectivity and easier product separation. tandfonline.com Other innovative approaches include photochemical nitration, which can proceed under mild conditions, and mechanochemistry, which utilizes ball milling to promote the reaction with minimal or no solvent. rsc.orgmjcce.org.mkresearchgate.net A mechanochemical protocol using a recyclable, saccharin-based organic nitrating agent has been developed for the nitration of various aromatic compounds, significantly improving the green metrics of the process. rsc.org

Table 2: Comparison of Traditional vs. Green Nitration Methods

| Feature | Traditional Mixed Acid Nitration | Green Nitration Methods |

|---|---|---|

| Reagents | Conc. H₂SO₄, Conc. HNO₃ (corrosive, hazardous) | Metal nitrates, solid acid catalysts, organic nitrating agents |

| Solvent | Often uses the acid mixture as the solvent | Can be solvent-free (mechanochemistry) or use greener solvents |

| Waste | Large quantities of acidic wastewater | Reduced waste, recyclable catalysts |

| Safety | Highly exothermic, risk of runaway reactions | Generally milder conditions, improved safety profile |

| Selectivity | Can lead to mixtures of isomers and over-nitration | Often higher regioselectivity |

The nitrile functional group (–C≡N) is a versatile synthetic handle that can be converted into amines, carboxylic acids, or amides. numberanalytics.comnumberanalytics.com In the synthesis of this compound, the nitrile group could be introduced via several established methods, typically involving the displacement of a suitable leaving group.

Two of the most prominent methods for synthesizing aromatic nitriles are the Sandmeyer and Rosenmund-von Braun reactions. numberanalytics.com

Sandmeyer Reaction : This reaction provides a pathway to convert an aromatic amine (aniline) into a benzonitrile. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The process involves two main steps: first, the diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. Second, the resulting diazonium salt is treated with a copper(I) cyanide (CuCN) solution, which displaces the dinitrogen (N₂) leaving group with a cyanide nucleophile. wikipedia.orgnih.gov This method is widely applicable and is a cornerstone for introducing a nitrile group onto an aromatic ring. numberanalytics.comnbinno.com

Rosenmund-von Braun Reaction : This method involves the direct conversion of an aryl halide to an aryl nitrile using an excess of copper(I) cyanide, typically at elevated temperatures in a polar, high-boiling solvent like DMF or pyridine. organic-chemistry.orgwikipedia.orgnumberanalytics.com While effective, the reaction often requires harsh conditions (up to 200°C) and product purification can be challenging. organic-chemistry.org Modern modifications have been developed to allow the reaction to proceed under milder, catalytic conditions. organic-chemistry.org

Table 3: Comparison of Major Synthetic Routes to Aromatic Nitriles

| Reaction | Starting Material | Key Reagent(s) | General Conditions |

|---|

The introduction of fluorine into an aromatic ring can profoundly alter a molecule's physical, chemical, and biological properties. Several methods exist for aryl fluorination, broadly categorized as nucleophilic and electrophilic pathways.

Nucleophilic Aromatic Substitution (SₙAr) : This reaction involves the displacement of a good leaving group (such as a halide or a nitro group) from an aromatic ring by a nucleophile. nih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups (like —NO₂ or —CN) positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. nih.govbeilstein-journals.org Therefore, a precursor like 5-chloro-3-methyl-2-nitrobenzonitrile could potentially be converted to the target compound using a fluoride (B91410) source like potassium fluoride (KF), often in the presence of a phase-transfer catalyst in a polar aprotic solvent. The reactivity of halogens in SₙAr reactions with [¹⁸F]fluoride has been shown to follow the order F >> Br > Cl >> I. researchgate.net

Electrophilic Fluorination : This approach uses reagents that act as a source of an electrophilic fluorine ("F⁺"). wikipedia.org These reactions are most effective on electron-rich aromatic rings. wikipedia.orgnumberanalytics.com Common electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgnumberanalytics.commdpi.com Given that the precursors to this compound are likely to be electron-deficient, electrophilic fluorination would be best employed early in the synthetic sequence on a more activated substrate.

Balz-Schiemann Reaction : Similar to the Sandmeyer reaction, the Balz-Schiemann reaction proceeds via a diazonium salt intermediate. masterorganicchemistry.com An aromatic amine is converted to its diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻). Gentle heating of this salt causes it to decompose, releasing nitrogen gas and boron trifluoride (BF₃) to yield the corresponding aryl fluoride. masterorganicchemistry.com This is a classical and reliable method for introducing a single fluorine atom onto an aromatic ring.

Table 4: Key Methods for Aryl Fluorination

| Method | Starting Material | Key Reagent(s) | Mechanism Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Activated Aryl Halide/Nitro Compound | KF, CsF | Nucleophilic Substitution |

| Electrophilic Fluorination | Electron-Rich Arene | Selectfluor®, NFSI | Electrophilic Substitution |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-2-7(9)3-6(4-10)8(5)11(12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJILWAYUPCNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 5 Fluoro 3 Methyl 2 Nitrobenzonitrile and Analogues

Synthesis of Precursor Molecules and Related Intermediates

The construction of complex molecules like 5-Fluoro-3-methyl-2-nitrobenzonitrile relies heavily on the efficient preparation of key precursors and intermediates. These foundational molecules provide the core structures that are subsequently modified to introduce the required functional groups in the correct positions.

Preparation of Nitrobenzoic Acid Derivatives (e.g., 5-Fluoro-2-methyl-3-nitrobenzoic acid)

The synthesis of nitrobenzoic acid derivatives is a critical first step in many synthetic routes. A common method involves the direct nitration of a substituted benzoic acid. For instance, the preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid can be achieved by treating 5-fluoro-2-methylbenzoic acid with a nitrating agent. chemicalbook.comchemdad.com

A typical procedure involves the slow, portionwise addition of the starting benzoic acid to a strong acid, such as concentrated sulfuric acid, at low temperatures (e.g., -5 to 0°C). Subsequently, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. chemicalbook.comchemdad.com The reaction mixture is stirred for a period to ensure completion, monitored by techniques like Thin Layer Chromatography (TLC). The product is then isolated by pouring the reaction mixture into ice water, which causes the nitrobenzoic acid derivative to precipitate. chemicalbook.com

Alternative routes for other fluorinated nitrobenzoic acids have also been described. For example, 5-Fluoro-2-nitrobenzoic acid can be synthesized by the nitration of 3-fluorobenzoic acid using fuming nitric acid and concentrated sulfuric acid at 0°C. guidechem.com Another approach involves the oxidation of a corresponding toluene (B28343) derivative. The synthesis of 5-Fluoro-2-nitrobenzoic acid can be accomplished by the oxidation of 4-fluoro-2-nitrotoluene (B1294404) using potassium permanganate (B83412) (KMnO4) in water under reflux. guidechem.com

Table 1: Conditions for the Preparation of Nitrobenzoic Acid Derivatives

| Starting Material | Reagents | Temperature | Product |

|---|---|---|---|

| 5-Fluoro-2-methylbenzoic acid | conc. HNO₃, conc. H₂SO₄ | -5 to 0°C | 5-Fluoro-2-methyl-3-nitrobenzoic acid |

| 3-Fluorobenzoic acid | fuming HNO₃, conc. H₂SO₄ | 0°C | 5-Fluoro-2-nitrobenzoic acid |

| 4-Fluoro-2-nitrotoluene | KMnO₄, H₂O | Reflux | 5-Fluoro-2-nitrobenzoic acid |

Esterification of Nitrobenzoic Acids

Once the nitrobenzoic acid derivative is obtained, it is often converted to its corresponding ester. This transformation is typically performed to protect the carboxylic acid group or to modify its reactivity for subsequent steps. The Fischer esterification is a widely used method. truman.edu

In one common approach, the nitrobenzoic acid is dissolved in an alcohol, such as methanol, and cooled. An acid catalyst is then introduced. While concentrated sulfuric acid is frequently used, truman.edu other reagents like thionyl chloride (SOCl₂) can also be employed. chemicalbook.com After the addition of the catalyst, the reaction mixture is heated to reflux for several hours. chemicalbook.comtruman.edu The progress of the reaction can be monitored by TLC. Upon completion, the product is typically isolated by pouring the cooled reaction mixture into ice water, causing the ester to precipitate. chemicalbook.comtruman.edu

Patented methods also describe the esterification of nitrobenzoic acids. One such method involves heating a mixture of the nitrobenzoic acid and an alcohol (like glycerol (B35011) or methanol) in the presence of an acid catalyst and an entraining liquid (e.g., toluene) to facilitate the removal of water via azeotropic distillation. google.comgoogle.com This can drive the equilibrium towards the product, resulting in high yields. google.com

Table 2: Reagents and Conditions for Esterification of Nitrobenzoic Acids

| Nitrobenzoic Acid | Alcohol | Catalyst/Reagent | Conditions | Product |

|---|---|---|---|---|

| 5-Fluoro-2-methyl-3-nitrobenzoic acid | Methanol | SOCl₂ | Reflux for 16 hours | Methyl 5-fluoro-2-methyl-3-nitrobenzoate |

| 3-Nitrobenzoic acid | Methanol | conc. H₂SO₄ | Reflux for 1 hour | Methyl 3-nitrobenzoate |

| p-Nitrobenzoic acid | Glycerol | H₂SO₄ | Reflux with azeotropic distillation | Glycerol p-nitrobenzoate |

Synthetic Routes to Fluorinated Aliphatic Nitriles

The synthesis of fluorinated aliphatic nitriles can be accomplished through various methods, often adapting general nitrile synthesis strategies to fluorinated substrates. The nitrile group is a valuable functional group in organic synthesis. nih.govresearchgate.net

One major route is through nucleophilic substitution reactions where a cyanide source displaces a leaving group, such as a halide, from a fluorinated alkyl substrate. organic-chemistry.org For example, fluorinated primary alkyl bromides can be converted to the corresponding nitriles using zinc cyanide (Zn(CN)₂). organic-chemistry.org

Another strategy involves the reaction of carboxylic acids or their derivatives with ammonia (B1221849) at high temperatures. This process can convert a fluorinated aliphatic carboxylic acid into a fluorinated aliphatic nitrile. google.com The reaction is typically carried out in the presence of a metal-containing compound, such as an oxide or hydroxide (B78521) of zinc, cobalt, titanium, or aluminum, at temperatures ranging from 180 to 400°C. google.com

More modern methods have also been developed. A sulfuryl fluoride (B91410) (SO₂F₂)-mediated ring-opening cross-coupling of cyclobutanone (B123998) oxime derivatives with alkenes provides a pathway to δ-olefin-containing aliphatic nitriles. nih.govresearchgate.netbeilstein-archives.org This method could potentially be applied to fluorinated substrates to generate fluorinated aliphatic nitriles.

Sequential Functionalization Strategies for Benzonitrile (B105546) Precursors

The construction of polysubstituted aromatic compounds like this compound often requires sequential functionalization strategies. These strategies involve the stepwise introduction of functional groups onto an aromatic ring, where the order of introduction is key to achieving the desired regiochemistry.

One comprehensive synthetic route that exemplifies this strategy is the preparation of 2-methyl-3-fluoro-6-nitrobenzoic acid, a close analogue. This multi-step process begins with 2-methyl-3-fluoroaniline. patsnap.com The sequence involves:

Nitration: Selective nitration of an N-acetylated aniline (B41778) derivative.

Hydrolysis: Removal of the acetyl protecting group.

Diazotization: Conversion of the resulting aniline to a diazonium salt, followed by substitution (e.g., Sandmeyer reaction) to introduce a bromo group.

Cyanation: The bromo group is then replaced by a nitrile group using cuprous cyanide. This step installs the benzonitrile functionality.

Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid. patsnap.com

This pathway highlights how different functional groups can be used to direct subsequent reactions and can be interconverted to build up the final molecular architecture.

Modern synthetic chemistry also employs transition-metal-catalyzed C-H functionalization reactions in a sequential manner. acs.orgnih.govnih.govfigshare.com These methods allow for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. For example, a directing group on a benzene (B151609) ring can be used to guide a metal catalyst to a specific C-H bond for a functionalization reaction. The directing group can then either be removed or used to direct a second, different functionalization at another position. nih.gov Such strategies offer a powerful and efficient way to synthesize complex, highly functionalized aromatic molecules from simpler precursors. nih.govfigshare.com The use of a benzonitrile itself as a starting material allows for the introduction of other substituents by leveraging the electronic properties and directing effects of the nitrile and other existing groups. ossila.com

Chemical Reactivity and Transformation Pathways of 5 Fluoro 3 Methyl 2 Nitrobenzonitrile

Electrophilic Aromatic Substitution (EAS) Reactivity Considerations

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and outcome of such reactions on 5-Fluoro-3-methyl-2-nitrobenzonitrile are governed by the combined electronic effects of its substituents.

Substituents on a benzene (B151609) ring can be classified as either activating or deactivating towards EAS. Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.comyoutube.com Conversely, deactivating groups withdraw electron density, rendering the ring less reactive. masterorganicchemistry.comyoutube.com Furthermore, these groups direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org

In the case of this compound, the substituents present a conflicting scenario:

Nitro Group (-NO₂): This is a powerful deactivating group due to both a strong negative inductive effect (-I) and a negative resonance effect (-M). It strongly withdraws electron density from the ring and directs incoming electrophiles to the meta position. youtube.com

Nitrile Group (-CN): Similar to the nitro group, the cyano group is strongly deactivating through both inductive and resonance effects (-I, -M) and is also a meta-director.

Fluoro Group (-F): Halogens are a unique class. While they are deactivating due to their strong electronegativity and inductive electron withdrawal (-I), they possess lone pairs of electrons that can be donated via resonance (+M), making them ortho-, para-directors. masterorganicchemistry.comlibretexts.org

Methyl Group (-CH₃): An alkyl group like methyl is an activating group that donates electron density primarily through a positive inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

The presence of two potent deactivating groups (nitro and nitrile) makes the aromatic ring of this compound highly electron-deficient. This significantly reduces its nucleophilicity, making it extremely unreactive towards electrophilic attack. uomustansiriyah.edu.iqlibretexts.org Standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation would require exceptionally harsh conditions, if they proceed at all. libretexts.org The activating effect of the methyl group is unlikely to overcome the profound deactivating influence of the nitro and nitrile functions. Therefore, electrophilic aromatic substitution is not a favored reaction pathway for this molecule.

Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -CN (Nitrile) | Strongly Deactivating | Meta |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. wikipedia.org

Influence of Fluorine and Nitro Groups on Ring Activation for SNAr

The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. csbsju.edumasterorganicchemistry.com The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. csbsju.edulibretexts.org

In this compound, the nitro group at the 2-position is ortho to the fluorine atom at the 5-position. This arrangement is highly favorable for activating the ring towards SNAr at the carbon bearing the fluorine atom. The strong electron-withdrawing nature of the nitro group delocalizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the initial nucleophilic attack, which is the rate-determining step. stackexchange.com

A noteworthy aspect of SNAr reactions is the "element effect," where the leaving group ability is often F > Cl > Br > I. nih.gov This is contrary to SN2 reactions and is because the high electronegativity of fluorine strongly polarizes the C-F bond and effectively stabilizes the transition state leading to the Meisenheimer complex. csbsju.edunih.gov Therefore, the fluorine atom in this compound serves as an excellent leaving group in this context, readily displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates.

Studies on the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrate the synthetic utility of this reactivity, where the fluorine atom is displaced by various oxygen, sulfur, and nitrogen nucleophiles in good yields. researchgate.net

Table 2: Representative SNAr Reactions of 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with Various Nucleophiles researchgate.net

| Nucleophile (NuH) | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|

| Methanol (MeOH) | KOH | MeOH | 80 | 0.5 | 85 |

| Ethanol (EtOH) | KOH | EtOH | 80 | 0.6 | 83 |

| Phenol (PhOH) | K₂CO₃ | DMF | 80 | 3 | 67 |

| Thiophenol (PhSH) | K₂CO₃ | DMF | 90 | 3 | 46 |

| Morpholine | K₂CO₃ | DMF | 85 | 7 | 63 |

| Piperidine | K₂CO₃ | DMF | 85 | 3 | 51 |

Competitive Reaction Pathways in Substituted Benzonitriles

While the displacement of the fluorine atom is the primary SNAr pathway for this compound, other competitive reactions can occur under specific conditions. One such possibility is the vicarious nucleophilic substitution (VNS) of hydrogen. VNS is a reaction where a nucleophile carrying a leaving group attacks an electron-deficient aromatic ring at a position occupied by a hydrogen atom. nih.gov For the target molecule, a strong nucleophile could potentially attack one of the available C-H positions on the ring, although this is generally less favored than the substitution of the activated fluorine atom.

Another potential side reaction could involve the nitrile group. While generally stable, under strongly basic or acidic conditions and high temperatures, the nitrile group can undergo hydrolysis to a carboxylic acid or an amide. Furthermore, certain reducing nucleophiles could potentially interact with the nitro group. However, given the high activation of the C-F bond for SNAr, these pathways are typically minor unless specific reagents and conditions are chosen to favor them. In the hydrogenation of 2-nitrobenzonitrile, for instance, the proximity of the nitro and cyano groups can lead to intramolecular reactions, resulting in 2-aminobenzamide (B116534) instead of the expected aminobenzonitrile. researchgate.net This highlights how the relative positions of functional groups can influence reaction outcomes.

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be reduced to several other functionalities, most commonly an amino group. This transformation is a cornerstone of synthetic organic chemistry.

Catalytic Hydrogenation to Amino Derivatives

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of aromatic nitro groups to their corresponding anilines. wikipedia.orgcommonorganicchemistry.com This reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. researchgate.netwikipedia.org The reaction is generally performed in a suitable solvent like ethanol, methanol, or ethyl acetate. For this compound, catalytic hydrogenation would selectively reduce the nitro group to an amino group, yielding 2-amino-5-fluoro-3-methylbenzonitrile, while leaving the other functional groups (fluoro, methyl, and nitrile) intact under standard conditions. This method is often preferred for its high yields and the mild conditions required. researchgate.net

Other Reductive Functionalization Methodologies

Besides catalytic hydrogenation, several other chemical methods are available for the reduction of aromatic nitro groups. numberanalytics.com These methods can be advantageous when certain functional groups sensitive to hydrogenation are present in the molecule or when specific selectivity is required.

Common alternative methodologies include:

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and robust method for nitro group reduction. commonorganicchemistry.com For example, Fe in acidic media is a mild and often-used reagent. commonorganicchemistry.com

Metal Chlorides: Tin(II) chloride (SnCl₂) in a concentrated acidic solution is another mild reagent capable of selectively reducing nitro groups to amines in the presence of other reducible functionalities. commonorganicchemistry.com

Sulfides: Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide can be used for the selective reduction of one nitro group in a dinitro compound, although they are also effective for single nitro group reductions. wikipedia.org

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine, ammonium formate, or isopropanol, in conjunction with a catalyst like Pd/C or Raney nickel. researchgate.net

It is important to note that the choice of reducing agent can sometimes lead to different products. For instance, strong hydride reagents like lithium aluminum hydride (LiAlH₄), which readily reduce aliphatic nitro compounds, tend to reduce aromatic nitro compounds to azo compounds rather than anilines. commonorganicchemistry.com Partial reduction to intermediates like nitroso or hydroxylamine (B1172632) derivatives is also possible by carefully selecting the reducing agent and controlling the reaction conditions. mdpi.com

Table 3: Common Chemical Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | H₂ (gas), Pd/C catalyst, solvent (e.g., EtOH) | Clean, efficient, widely used. |

| Fe / HCl or AcOH | Fe powder, acidic medium | Mild, tolerant of many functional groups. |

| SnCl₂ / HCl | Conc. HCl, often with heating | Mild, selective reduction. |

| Zn / HCl or AcOH | Zn dust, acidic medium | Effective, can sometimes lead to hydrazines with excess zinc. wikipedia.org |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous or biphasic system | Useful alternative to metal-based reductions. |

Functional Group Interconversions of the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into other valuable moieties, such as carboxylic acids and amines.

The nitrile functional group in this compound can be hydrolyzed to the corresponding carboxylic acid, 5-fluoro-3-methyl-2-nitrobenzoic acid. This transformation is a standard and well-documented reaction in organic synthesis. The hydrolysis can be achieved under either acidic or basic conditions.

Under acidic conditions, the reaction typically involves heating the nitrile with a strong acid such as sulfuric or hydrochloric acid in the presence of water. The reaction proceeds through the initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an imidic acid intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium salt.

Basic hydrolysis is usually carried out by refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to a carboxamide intermediate after protonation of the resulting anion. Further hydrolysis of the carboxamide yields the carboxylate salt, which upon acidification, gives the final carboxylic acid product. The synthesis of 5-fluoro-3-methyl-2-nitro-benzoic acid from related precursors has been reported, indicating the viability of this transformation.

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Typical Temperature |

| Acidic | H₂SO₄ or HCl in H₂O | Reflux |

| Basic | NaOH or KOH in H₂O | Reflux |

The nitrile group of this compound can be reduced to a primary amine, yielding (5-fluoro-3-methyl-2-nitrophenyl)methanamine. This conversion is a fundamental transformation in organic chemistry, providing a route to synthetically useful benzylamine (B48309) derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other reducible functional groups in the molecule, such as the nitro group. organic-chemistry.org

Catalytic hydrogenation is a common method for nitrile reduction. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction conditions, including pressure and temperature, can be adjusted to optimize the yield and selectivity. For a substrate like this compound, careful control of the reaction conditions would be necessary to selectively reduce the nitrile without affecting the nitro group.

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. However, it would also reduce the nitro group. Milder reducing agents, such as borane (B79455) complexes (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) or diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, can also effect the reduction of nitriles to amines and may offer better chemoselectivity. nih.govresearchgate.net The reduction of benzonitriles with electron-withdrawing groups on the aromatic ring often proceeds more readily. nih.govresearchgate.net

Table 2: Common Reagents for Nitrile Reduction to Primary Amines

| Reducing Agent | Typical Conditions | Selectivity Considerations |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Varies (Pressure, Temperature) | Potential for nitro group reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Reduces both nitrile and nitro groups |

| Borane Complexes (e.g., BH₃·THF) | THF | Can be more selective than LiAlH₄ |

| Diisopropylaminoborane/cat. LiBH₄ | THF | Effective for various nitriles nih.govresearchgate.net |

Cycloaddition Reactions Involving Nitrile Derivatives

The nitrile functionality can participate in cycloaddition reactions, serving as a dipolarophile for the synthesis of heterocyclic compounds.

The nitrile group in fluorinated benzonitriles can act as a dipolarophile in [3+2] cycloaddition reactions with nitrile imines to form five-membered heterocyclic rings, specifically 1,2,4-triazoles. Nitrile imines are transient 1,3-dipoles that can be generated in situ from precursors such as hydrazonoyl halides in the presence of a base.

In the context of this compound, the electron-withdrawing nature of the fluorine and nitro groups can enhance the electrophilicity of the nitrile carbon, making it a more reactive dipolarophile. The reaction with a fluorinated nitrile imine, for instance, one derived from a trifluoroacetohydrazonoyl bromide, would lead to the formation of a triazole ring bearing both the substituted phenyl group from the benzonitrile (B105546) and the substituents from the nitrile imine. globethesis.com These reactions often proceed with high regioselectivity. mdpi.combeilstein-journals.org The synthesis of fluorinated triazoles is of significant interest due to their potential applications in medicinal chemistry and materials science. nih.gov

The general mechanism involves the in situ generation of the nitrile imine, which then undergoes a concerted or stepwise cycloaddition with the nitrile. The presence of fluorine atoms in the nitrile imine can influence the reaction's rate and selectivity. mdpi.com

Table 3: Example of a [3+2] Cycloaddition for Triazole Synthesis

| Dipolarophile | 1,3-Dipole Precursor | Base | Product |

| This compound | Trifluoroacetohydrazonoyl bromide | Triethylamine | A fluorinated 1,2,4-triazole (B32235) derivative |

Organometallic Reactions and Cross-Coupling Methodologies

The carbon-fluorine bond in fluoronitrobenzonitriles can be activated by transition metal catalysts, enabling its participation in cross-coupling reactions.

The fluorine atom in this compound, being attached to an electron-deficient aromatic ring, can be susceptible to nucleophilic aromatic substitution. More versatile, however, is the activation of the C-F bond by a palladium catalyst to participate in cross-coupling reactions. While aryl fluorides are generally less reactive than other aryl halides in palladium-catalyzed reactions, their reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. For this compound, a Suzuki-Miyaura coupling reaction with an arylboronic acid could potentially replace the fluorine atom with an aryl group, leading to the formation of a biaryl compound. The success of such a reaction would depend on the choice of palladium catalyst, ligand, and reaction conditions to facilitate the challenging oxidative addition of the C-F bond to the palladium center.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. In principle, this compound could be coupled with various primary or secondary amines to introduce an amino group in place of the fluorine atom. The development of specialized ligands has greatly expanded the scope of this reaction to include less reactive aryl halides. wikipedia.org

Cyanation: Palladium-catalyzed cyanation reactions are used to introduce a nitrile group onto an aromatic ring. rsc.org While this compound already possesses a nitrile group, this methodology is relevant to the broader class of fluoronitrobenzenes. The reaction typically employs a cyanide source, such as potassium cyanide or zinc cyanide, and a palladium catalyst. researchgate.net

The feasibility and efficiency of these palladium-catalyzed coupling reactions with this compound would require empirical investigation to determine the optimal catalyst system and reaction conditions.

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | 5-Aryl-3-methyl-2-nitrobenzonitrile |

| Buchwald-Hartwig Amination | Primary or secondary amine | 5-Amino-3-methyl-2-nitrobenzonitrile derivative |

Organophosphorus-Catalyzed Redox Processes and C-N Coupling

The transformation of 2-nitrobenzonitriles through organophosphorus-catalyzed redox processes represents a significant advancement in the synthesis of nitrogen-containing heterocyclic compounds. These reactions, particularly leading to C-N bond formation, offer a powerful method for constructing complex molecular architectures from readily available starting materials. The reactivity of "this compound" in such processes is dictated by the interplay of its substituent groups and the catalytic cycle of the organophosphorus catalyst.

A key process in this context is the intramolecular C-N bond formation facilitated by biphilic organophosphorus catalysts, such as small-ring phosphacycloalkanes (e.g., 1,2,2,3,4,4-hexamethylphosphetane). mit.edunih.gov This transformation typically involves a redox-neutral catalytic cycle where the P(III) catalyst is oxidized to P(V)=O during the deoxygenation of the nitro group, and a terminal reductant, commonly a hydrosilane, regenerates the P(III) catalyst.

The reaction mechanism is understood to proceed through a stepwise double deoxygenation of the nitro group. The initial and rate-determining step involves a (3+1) cheletropic addition between the phosphine (B1218219) catalyst and the nitroarene. mit.edunih.gov This is followed by the formation of a pentacoordinate spiro-bicyclic dioxazaphosphetane intermediate, which then undergoes a (2+2) cycloreversion to yield a P(V) oxide and a nitroso intermediate. The subsequent deoxygenation of the nitroso species is believed to generate a highly reactive nitrenoid intermediate. This nitrenoid can then undergo intramolecular C-H amination to form the C-N bond, leading to cyclized products such as benzimidazoles from 2-nitrobenzonitriles. The presence of electron-withdrawing groups on the nitroarene substrate has been shown to accelerate the reaction, which is consistent with the accrual of negative charge on the nitro substrate in the rate-determining step. mit.edunih.gov

In the case of "this compound," the presence of the electron-withdrawing fluoro and cyano groups is expected to enhance its reactivity towards the organophosphorus catalyst. The intramolecular C-N coupling would lead to the formation of a substituted benzimidazole (B57391), a valuable scaffold in medicinal chemistry. enpress-publisher.comresearchgate.netdoi.orgnih.govconicet.gov.ar

The general transformation can be summarized in the following table:

| Substrate | Catalyst | Reductant | Product |

| This compound | 1,2,2,3,4,4-Hexamethylphosphetane | Phenylsilane | 6-Fluoro-4-methyl-1H-benzo[d]imidazol-2-amine (or related benzimidazole derivative) |

Note: The product listed is a hypothesized structure based on the expected intramolecular cyclization of the starting material. The exact nature of the product may vary based on specific reaction conditions and subsequent work-up procedures.

This catalytic approach provides a scalable and operationally simple method for the synthesis of diverse heterocyclic compounds from nitroaromatic precursors. mit.edunih.gov The reaction proceeds under homogeneous organocatalytic conditions, avoiding the use of transition metals.

Mechanistic Investigations and Kinetic Studies

Elucidation of Nitration Mechanisms in Substituted Aromatics

Mechanistic Pathways of Nucleophilic Aromatic Substitution on Activated Rings

The structure of 5-Fluoro-3-methyl-2-nitrobenzonitrile, featuring a fluorine atom activated by an ortho-nitro group and a para-cyano group (relative to the fluorine), suggests it would be highly susceptible to nucleophilic aromatic substitution (SNAr). However, no specific studies documenting the mechanistic pathways of such reactions on this particular compound were identified. Research on its various isomers exists, but a direct investigation into the SNAr mechanisms for this compound has not been published.

Electron Transfer Processes in Nitro Group Transformations

Investigations into electron transfer processes, which are crucial for understanding the reduction or other transformations of the nitro group in this compound, could not be found. While the electrochemical reduction of nitroaromatic compounds is a broad field of study, specific data, such as polarographic studies or cyclic voltammetry, for this compound are absent from the literature.

Reaction Kinetics and Rate Determining Steps in Synthetic Transformations

Quantitative kinetic data, including reaction rates, rate constants, and the identification of rate-determining steps for synthetic transformations involving this compound, are not documented. Such studies are fundamental to understanding and optimizing chemical processes, but they have not been the subject of published research for this molecule.

Influence of Reaction Conditions and Catalyst Selection on Mechanism

While general principles of catalyst selection and the influence of reaction conditions (e.g., temperature, solvent, concentration) on aromatic nitration and nucleophilic substitution are well-known, specific research detailing these effects on the reaction mechanisms of this compound is not available. There are no published studies that provide data tables or detailed findings on how varying these parameters affects the outcomes of reactions involving this compound.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Molecular Structure and Conformation

No published data is available on the geometry optimization of 5-Fluoro-3-methyl-2-nitrobenzonitrile using Density Functional Theory (DFT). Such a study would typically involve calculations to determine the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

A conformational analysis for this compound has not been found in the reviewed literature. This type of analysis is crucial for identifying the different spatial arrangements of the molecule (conformers) and their relative energies, which can influence the compound's reactivity and physical properties.

Electronic Structure Investigations

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are not available. FMO analysis is fundamental to understanding a molecule's chemical reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy reflecting its capacity to accept electrons.

There are no accessible studies detailing the charge distribution within the this compound molecule through methods like Mulliken or Natural Population Analysis. This analysis would provide insight into the partial atomic charges, revealing the electron density distribution across the molecule and identifying electrophilic and nucleophilic sites.

An electrostatic potential map for this compound, which would visually represent the charge distribution and predict sites for electrophilic and nucleophilic attack, has not been published.

Spectroscopic Property Predictions and Vibrational Analysis

Computational chemistry offers powerful tools for predicting the spectroscopic characteristics of molecules, which can aid in their identification and structural elucidation. Density Functional Theory (DFT) is a commonly employed method for these predictions.

Simulated Vibrational Spectra (FT-IR, FT-Raman)

Theoretical vibrational spectra for this compound could be simulated using quantum chemical calculations. These simulations would predict the frequencies and intensities of vibrational modes for Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. The analysis would involve assigning the predicted vibrational frequencies to specific molecular motions, such as the stretching and bending of C≡N, C-F, C-NO₂, and C-H bonds, as well as the vibrations of the benzene (B151609) ring and the methyl group.

For analogous molecules, studies have shown that calculated vibrational frequencies, when appropriately scaled, show good agreement with experimental data. A hypothetical data table of key predicted vibrational modes for this compound would resemble the following:

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| C≡N stretching | Data not available | Data not available |

| NO₂ asymmetric stretching | Data not available | Data not available |

| NO₂ symmetric stretching | Data not available | Data not available |

| C-F stretching | Data not available | Data not available |

| C-H (aromatic) stretching | Data not available | Data not available |

| CH₃ asymmetric stretching | Data not available | Data not available |

| CH₃ symmetric stretching | Data not available | Data not available |

| Aromatic ring stretching | Data not available | Data not available |

Note: The table above is illustrative. No specific calculated values for this compound were found in the literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Computations

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. These calculations would provide theoretical chemical shift values for each unique hydrogen and carbon atom in the this compound molecule relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

A predicted NMR data table would be structured as follows:

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| C1-CN | - | Data not available |

| C2-NO₂ | - | Data not available |

| C3-CH₃ | - | Data not available |

| C4-H | Data not available | Data not available |

| C5-F | - | Data not available |

| C6-H | Data not available | Data not available |

Note: This table is a template. Specific computed chemical shifts for this compound are not available in the surveyed literature.

Reaction Pathway Modeling and Transition State Identification

Theoretical chemistry can be employed to model reaction pathways, calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction mechanisms. For this compound, such studies could investigate, for example, nucleophilic aromatic substitution reactions, exploring how the electron-withdrawing nitro and cyano groups, and the fluorine and methyl substituents, influence reactivity and regioselectivity. However, no specific studies modeling reaction pathways or identifying transition states for this compound have been found.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. This involves calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and correlating them with experimentally determined or computationally predicted reaction rates or equilibrium constants. No QSRR studies specifically focused on or including this compound were identified in the available literature.

Advanced Spectroscopic Analysis and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 5-Fluoro-3-methyl-2-nitrobenzonitrile, characteristic absorption bands would be expected for its various functional groups.

Anticipated FT-IR Spectral Features:

C≡N (Nitrile) Stretching: A sharp, medium-intensity band is typically observed in the range of 2220-2260 cm⁻¹ for the nitrile group.

NO₂ (Nitro) Stretching: Two distinct bands are characteristic of the nitro group: an asymmetric stretching vibration usually appearing between 1500-1570 cm⁻¹ and a symmetric stretching vibration between 1300-1370 cm⁻¹.

C-F (Fluorine) Stretching: A strong absorption band in the region of 1000-1400 cm⁻¹ is indicative of the C-F bond.

C-H (Aromatic and Methyl) Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of varying intensity would be observed in the 1400-1600 cm⁻¹ range, corresponding to the carbon-carbon stretching vibrations within the benzene (B151609) ring.

CH₃ Bending: Asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C-N Stretching: The stretching vibration of the C-NO₂ bond would likely appear in the 800-900 cm⁻¹ region.

A hypothetical data table for the FT-IR analysis is presented below, based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H Stretching |

| ~2980-2870 | Weak | Methyl C-H Stretching |

| ~2240 | Medium | C≡N Stretching |

| ~1600-1450 | Medium | Aromatic C=C Ring Stretching |

| ~1550 | Strong | Asymmetric NO₂ Stretching |

| ~1450 | Medium | Asymmetric CH₃ Bending |

| ~1375 | Medium | Symmetric CH₃ Bending |

| ~1350 | Strong | Symmetric NO₂ Stretching |

| ~1250 | Strong | C-F Stretching |

| ~850 | Medium | C-N Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is better for non-polar bonds and symmetric vibrations.

Anticipated FT-Raman Spectral Features:

C≡N (Nitrile) Stretching: The nitrile stretch is typically strong and sharp in the Raman spectrum, appearing in the 2220-2260 cm⁻¹ range.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring, often weak in the IR spectrum, usually gives a strong band in the Raman spectrum around 1000 cm⁻¹. Other C=C stretching modes in the 1400-1600 cm⁻¹ region would also be prominent.

NO₂ (Nitro) Group: The symmetric stretching of the nitro group around 1350 cm⁻¹ is typically a strong band in the Raman spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observable in the Raman spectrum.

A hypothetical data table for the FT-Raman analysis is provided below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | Aromatic C-H Stretching |

| ~2940 | Medium | Methyl C-H Stretching |

| ~2240 | Strong | C≡N Stretching |

| ~1610 | Strong | Aromatic C=C Ring Stretching |

| ~1350 | Strong | Symmetric NO₂ Stretching |

| ~1000 | Strong | Aromatic Ring Breathing |

| ~830 | Medium | C-N Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would show signals for the aromatic protons and the methyl protons.

Anticipated ¹H NMR Spectral Features:

Aromatic Protons: The two aromatic protons would appear as distinct signals in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the benzene ring and the electron-withdrawing nitro and cyano groups. Their splitting patterns would be influenced by coupling to each other and to the fluorine atom.

Methyl Protons: The three protons of the methyl group would give rise to a single signal, likely a singlet or a narrow multiplet due to potential long-range coupling, in the upfield region (around 2.5 ppm).

A hypothetical ¹H NMR data table is shown below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.0 | Doublet of doublets | J(H,H) ≈ 2-3, J(H,F) ≈ 5-8 | 1H | Aromatic Proton |

| ~7.8 | Doublet of doublets | J(H,H) ≈ 2-3, J(H,F) ≈ 8-10 | 1H | Aromatic Proton |

| ~2.6 | Singlet | - | 3H | Methyl Protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Anticipated ¹³C NMR Spectral Features:

Aromatic Carbons: The six aromatic carbons would resonate in the range of 110-160 ppm. The carbon attached to the fluorine atom would show a large C-F coupling constant. The carbons attached to the nitro and cyano groups would be significantly deshielded.

Nitrile Carbon: The carbon of the nitrile group typically appears in the 115-125 ppm range.

Methyl Carbon: The methyl carbon would appear at a much higher field, typically around 15-25 ppm.

A hypothetical ¹³C NMR data table is presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (doublet, ¹J(C,F) ≈ 250 Hz) | C-F |

| ~148 | C-NO₂ |

| ~140 | Quaternary Aromatic Carbon |

| ~135 | Aromatic CH |

| ~125 | Aromatic CH |

| ~118 | C≡N |

| ~115 | Quaternary Aromatic Carbon |

| ~20 | CH₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine atom is very sensitive to its electronic environment.

Anticipated ¹⁹F NMR Spectral Features:

A single resonance would be expected for the fluorine atom in this compound. The chemical shift would be influenced by the positions of the methyl, nitro, and cyano groups on the benzene ring. The signal would likely be a multiplet due to coupling with the nearby aromatic protons. Aromatic fluorine chemical shifts can vary widely but are often found in the range of -100 to -140 ppm relative to CFCl₃.

A hypothetical ¹⁹F NMR data table is as follows.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-115 | Multiplet | Ar-F |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the elemental composition of a sample or molecule, and to elucidate its chemical structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. researchgate.netlongdom.org Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure mass with very high accuracy, typically to within a few parts per million (ppm). researchgate.netnih.gov

For this compound, with the chemical formula C₈H₅FN₂O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. This high-resolution data is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions. The fragmentation patterns observed in HRMS/MS experiments can further provide valuable structural information.

Table 1: Theoretical Isotopic Mass of this compound

| Isotope Formula | Exact Mass |

|---|

Note: Data is theoretical and calculated based on isotopic masses.

Advanced Ionization Techniques (e.g., MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile biomolecules. creative-proteomics.comnih.gov However, its application to small organic molecules can be challenging due to interference from the matrix in the low mass range. acs.org

Recent advancements have led to the development of novel matrices and strategies that enable the efficient analysis of small molecules by MALDI-TOF MS. acs.orgrsc.org For a compound like this compound, a suitable matrix, such as 4-hydroxy-3-nitrobenzonitrile, would be co-crystallized with the analyte. rsc.org A pulsed laser then irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. creative-proteomics.com The resulting ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined by their flight time. While primarily a qualitative technique, MALDI-TOF can provide rapid and sensitive analysis for the determination of molecular weight. news-medical.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. The resulting spectrum can provide information about the electronic transitions within a molecule and is influenced by the presence of chromophores and auxochromes.

For aromatic compounds containing a nitro group, such as this compound, the UV-Vis spectrum is expected to show characteristic absorption bands. The nitro group acts as a strong chromophore, and its interaction with the benzene ring and other substituents (fluoro, methyl, and cyano groups) will influence the position and intensity of the absorption maxima (λmax). iu.edu

X-ray Crystallography for Solid-State Structural Analysis (Applicable to related nitrobenzonitriles)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not publicly available, the analysis of closely related nitrobenzonitriles provides valuable insights into the expected solid-state conformation.

For example, the crystal structure of 3-nitrobenzonitrile reveals that the molecule crystallizes in the monoclinic space group P2₁. nih.gov A key finding is that the nitro group is not coplanar with the benzene ring, exhibiting a slight tilt. nih.gov This twisting is likely a result of crystal packing forces. nih.gov

Similarly, the crystal structure of 2-Methyl-5-nitrobenzonitrile shows that the benzene ring and the nitro group are nearly planar, with the nitro group being twisted out of the plane of the benzene ring by approximately 10.2°. nih.gov

Table 2: Crystallographic Data for Related Nitrobenzonitriles

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| 3-Nitrobenzonitrile nih.gov | Monoclinic | P2₁ | Nitro group is slightly tilted out of the benzene ring plane. |

Derivatives and Analogues: Synthesis and Structure Reactivity Relationship Studies

Design and Synthesis of Novel Derivatives of 5-Fluoro-3-methyl-2-nitrobenzonitrile

The generation of novel derivatives from this compound can be systematically approached by modifying its key functional groups: the aromatic ring, the nitrile group, and the nitro group.

While specific literature detailing systematic substituent variations directly on the aromatic ring of this compound is not abundant, the principles of electrophilic and nucleophilic aromatic substitution on analogous structures suggest potential pathways. The existing fluorine atom can be a target for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. The positions ortho and para to the nitro group are activated for such reactions.

Table 1: Potential Aromatic Ring Modifications

| Reactant | Reagent | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | R-NH₂ | 5-(Alkyl/Aryl)amino-3-methyl-2-nitrobenzonitrile | Nucleophilic Aromatic Substitution |

| This compound | R-O⁻Na⁺ | 5-(Alkoxy/Aryloxy)-3-methyl-2-nitrobenzonitrile | Nucleophilic Aromatic Substitution |

This table represents theoretically possible reactions based on the known reactivity of similar aromatic compounds.

The nitrile group is a versatile functional group that can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations can introduce new functionalities and significantly alter the chemical properties of the resulting molecule.

Table 2: Potential Nitrile Group Transformations

| Starting Material | Reagents | Product | Product Functional Group |

|---|---|---|---|

| This compound | H₂O, H⁺ or OH⁻ | 5-Fluoro-3-methyl-2-nitrobenzoic acid | Carboxylic Acid |

| This compound | H₂O₂, OH⁻ | 5-Fluoro-3-methyl-2-nitrobenzamide | Amide |

This table outlines potential synthetic routes for modifying the nitrile group, based on standard organic chemistry transformations.

The nitro group is a strong electron-withdrawing group that plays a crucial role in the reactivity of the aromatic ring. Its reduction to an amino group is a common and important transformation, as it converts the electron-withdrawing nature of the group to an electron-donating one, thereby altering the chemical reactivity of the benzene (B151609) ring. This transformation opens up possibilities for a wide range of subsequent reactions, such as diazotization followed by substitution.

Table 3: Potential Nitro Group Transformations

| Starting Material | Reagents | Product | Product Functional Group |

|---|

This table shows a key reaction for the functionalization of the nitro group, which is a gateway to further derivatization.

Ring Annulation and Heterocycle Formation via this compound Derivatives

The strategic arrangement of functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic systems through ring-forming reactions.

While direct synthesis of benzothiophene (B83047) derivatives from this compound is not explicitly detailed in readily available literature, the synthesis of similar structures from its isomer, 2-fluoro-5-nitrobenzonitrile (B100134), provides a well-established precedent. ossila.com This reaction typically involves a nucleophilic aromatic substitution of the fluorine atom with a sulfur nucleophile, such as methyl thioglycolate, followed by an intramolecular cyclization. This strategy is known as the Gewald aminothiophene synthesis.

A plausible synthetic route for a benzothiophene derivative starting from this compound would involve the reaction with a sulfur-containing reactant, leading to the formation of the thiophene (B33073) ring fused to the benzene ring.

The synthesis of pyrroloquinoline and quinoline (B57606) derivatives often involves the construction of the nitrogen-containing ring onto a benzene precursor. Starting from the amino derivative of this compound (2-amino-5-fluoro-3-methylbenzonitrile), established quinoline syntheses like the Friedländer annulation or the Skraup synthesis could be employed. For example, the reaction of the amino derivative with a β-dicarbonyl compound under acidic or basic conditions could lead to the formation of a quinoline ring.

Similarly, the synthesis of pyrroloquinolines can be envisioned through multi-step sequences involving the amino derivative. For instance, a reaction with a suitable three-carbon synthon could lead to the formation of the pyrrole (B145914) ring fused to the quinoline system. The synthesis of novel 4-oxo-4,5-dihydro-pyrroloquinolines has been achieved through a concomitant ring contraction cyclization strategy using 2-fluoro-5-nitrobenzonitrile as a starting material, suggesting that similar strategies could be applicable to its isomer. ossila.com

Construction of Macrocyclic Structures

The synthesis of macrocycles is a significant endeavor in medicinal and materials chemistry, owing to their unique conformational properties and biological activities. While direct studies on the use of this compound in macrocyclization are not extensively documented in publicly available literature, the principles of macrocycle construction using analogous substituted benzonitriles provide a strong basis for its potential in this area.

The arrangement of the nitrile and nitro groups in a meta-relationship on the benzene ring is a key structural feature that facilitates macrocyclization. This positioning allows for the introduction of long-chain tethers through nucleophilic aromatic substitution or other coupling reactions at positions ortho and para to the activating nitro group. Subsequent intramolecular cyclization reactions can then lead to the formation of a macrocyclic ring.

For instance, in the related compound, 2-fluoro-5-nitrobenzonitrile, the meta-disposition of the cyano and nitro groups is cited as a favorable attribute for the construction of macrocycles. This suggests that this compound, which shares a similar meta-relationship between these two groups, would also be a suitable substrate for such synthetic strategies. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, provides a reactive handle for the initial attachment of a linker molecule.

Table 1: Key Substituent Positions for Macrocyclization

| Compound | Substituent Positions | Implication for Macrocyclization |

|---|---|---|

| This compound | Nitro at C2, Cyano at C1, Fluoro at C5 | The meta-relationship between the activating nitro group and the cyano group can direct the formation of a macrocyclic ring. The fluorine atom can serve as a leaving group for tether attachment. |

The general synthetic approach would likely involve a two-step process:

Tether Installation: A bifunctional linker molecule, containing nucleophilic end groups (e.g., diamines, diols, or dithiols), would be reacted with this compound. The highly activated position ortho to the nitro group would be the primary site for nucleophilic aromatic substitution of the fluorine atom.

Intramolecular Cyclization: Once the tether is attached, a second intramolecular reaction would be initiated to close the macrocyclic ring. This could involve, for example, the reduction of the nitro group to an amine, followed by intramolecular amide bond formation with a carboxylic acid functionality at the other end of the tether.

The precise conditions and success of such macrocyclization reactions would be highly dependent on the nature of the linker, the reaction conditions, and the inherent strain of the resulting macrocycle.

Electronic and Steric Effects on Derivative Reactivity

The reactivity of this compound and its derivatives is profoundly influenced by the electronic and steric effects of its substituents. The interplay of these effects determines the regioselectivity and rate of chemical reactions.

Electronic Effects:

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, both through induction and resonance. Its presence at the C2 position significantly deactivates the aromatic ring towards electrophilic substitution and strongly activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it.

Fluoro Group (-F): The fluorine atom exhibits a dual electronic nature. It is highly electronegative, leading to a strong electron-withdrawing inductive effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect. In the context of nucleophilic aromatic substitution, its inductive effect typically dominates, making the carbon to which it is attached electrophilic.

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect. It can slightly counteract the electron-withdrawing effects of the other substituents.

The cumulative effect of these substituents makes the aromatic ring of this compound highly electron-deficient. This enhances its susceptibility to nucleophilic attack, a key feature in its synthetic utility.

Steric Effects: